AM-1638

Description

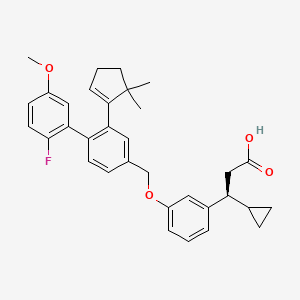

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FO4/c1-33(2)15-5-8-30(33)28-16-21(9-13-26(28)29-18-24(37-3)12-14-31(29)34)20-38-25-7-4-6-23(17-25)27(19-32(35)36)22-10-11-22/h4,6-9,12-14,16-18,22,27H,5,10-11,15,19-20H2,1-3H3,(H,35,36)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEANNSDVJOIBS-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)[C@@H](CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001102788 | |

| Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142214-62-7 | |

| Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AM-1638: A Comprehensive Technical Guide on its Mechanism of Action in Pancreatic Beta-Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-1638 is a potent and orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] Predominantly expressed in pancreatic beta-cells and incretin-producing enteroendocrine cells, GPR40 is a key regulator of glucose-stimulated insulin secretion (GSIS).[2][3][4][5][6] This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound within pancreatic beta-cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. As a full agonist, this compound exhibits a distinct and more robust pharmacological profile compared to partial agonists by engaging dual signaling pathways, leading to superior insulinotropic effects.[2][5][6]

Core Mechanism of Action: Dual G-Protein Coupling

The primary mechanism of action of this compound in pancreatic beta-cells is the potentiation of glucose-stimulated insulin secretion through the activation of GPR40.[1][2] Unlike partial agonists such as TAK-875, which primarily activate the Gαq/11 pathway, this compound is a full agonist that activates both Gαq/11 and Gαs signaling cascades.[7][8][9][10][11][12] This dual activation is a hallmark of its robust efficacy.

Gαq/11 Signaling Pathway

Upon binding of this compound to GPR40, the conformational change in the receptor activates the associated Gαq/11 protein. This initiates a downstream signaling cascade culminating in the mobilization of intracellular calcium ([Ca²⁺]i), a critical step for insulin granule exocytosis.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.

-

IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated [Ca²⁺]i, activates PKC, which further contributes to the signaling cascade promoting insulin secretion.

Gαs Signaling Pathway

A key differentiator for full agonists like this compound is the additional engagement of the Gαs pathway.[7][9][11]

-

Adenylate Cyclase (AC) Activation: The activated Gαs subunit stimulates AC.

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA and Epac2 Activation: cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). Both PKA and Epac2 play crucial roles in amplifying insulin secretion through mechanisms such as enhancing the exocytosis of insulin granules.

The synergistic action of both Gαq/11-mediated calcium mobilization and Gαs-mediated cAMP production leads to a more potent and sustained insulin secretory response compared to the stimulation of either pathway alone.[11]

Signaling Pathway Visualization

The following diagram illustrates the dual signaling pathways activated by this compound in pancreatic beta-cells.

Caption: Dual signaling pathways of this compound in pancreatic beta-cells.

Quantitative Data Summary

The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency (EC₅₀) of this compound

| Assay Type | Cell Line/System | Species | EC₅₀ (nM) | Reference(s) |

| Inositol Phosphate Accumulation | Mouse GPR40 | Mouse | 12.9 ± 1.4 | [6] |

| Calcium Flux | CHO cells (high expression) | Human | 800 pM (as AMG-1638) | [5] |

| Calcium Flux | CHO cells (high expression) | Rat | 2.9 | [5] |

| Calcium Flux | CHO cells | Human | ~2.8 | [1] |

| GPR40 Activation | Not Specified | Human | 160 | [13] |

| Insulin Secretion | Isolated Mouse Islets | Mouse | 990 ± 150 | [6] |

Note: EC₅₀ values can vary depending on the cell line, receptor expression level, and specific assay conditions.

Table 2: Efficacy (Eₘₐₓ) of this compound Compared to Other Agonists

| Assay Type | Comparison Agonist | Efficacy of this compound (relative to comparison) | Cell Line/System | Reference(s) |

| Insulin Secretion | AMG 837 (partial agonist) | 3-4 fold higher | Isolated Mouse Islets | [6] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets

This protocol is based on methodologies described in studies evaluating GPR40 agonists.[6][14]

Objective: To measure the potentiation of insulin secretion by this compound in the presence of stimulatory glucose concentrations.

Materials:

-

Pancreatic islets isolated from mice (e.g., C57BL/6 or GPR40 knockout mice for specificity testing).

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 11.2 or 16.7 mM) glucose concentrations.

-

This compound stock solution in DMSO.

-

Insulin ELISA kit.

Procedure:

-

Islet Isolation: Pancreatic islets are isolated by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Pre-incubation: Isolated islets are pre-incubated for 1-2 hours in KRB buffer with low glucose (2.8 mM) to establish a basal insulin secretion rate.

-

Stimulation: Groups of size-matched islets (e.g., 5-10 islets per replicate) are transferred to wells containing KRB buffer with either low (2.8 mM) or high (16.7 mM) glucose, in the presence of vehicle (DMSO) or varying concentrations of this compound.

-

Incubation: The islets are incubated for a defined period (e.g., 60 minutes) at 37°C.

-

Supernatant Collection: After incubation, the supernatant is collected for insulin measurement.

-

Insulin Quantification: The insulin concentration in the supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Insulin secretion is normalized to the islet number or total protein/DNA content. Data are typically presented as fold-increase over basal secretion or plotted as a dose-response curve to calculate EC₅₀ values.

Caption: Workflow for a typical GSIS assay with isolated islets.

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This protocol is adapted from standard methods for measuring GPCR-mediated calcium flux.[5][6]

Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation.

Materials:

-

A cell line stably expressing GPR40 (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound stock solution in DMSO.

-

A fluorescence plate reader or microscope capable of kinetic reading.

Procedure:

-

Cell Plating: GPR40-expressing cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.

-

Washing: Cells are washed with assay buffer to remove excess extracellular dye.

-

Baseline Measurement: The plate is placed in the fluorescence reader, and a baseline fluorescence reading is established for a short period.

-

Compound Addition: A solution of this compound is automatically injected into the wells while fluorescence is continuously monitored.

-

Kinetic Reading: The change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i, is recorded over time (typically 1-3 minutes).

-

Data Analysis: The response is quantified by measuring the peak fluorescence intensity over baseline. Dose-response curves are generated to determine EC₅₀ values.

cAMP Accumulation Assay

This protocol is based on methods described for detecting Gαs activation.[11]

Objective: To measure the production of intracellular cAMP following GPR40 activation by this compound.

Materials:

-

A cell line expressing GPR40 (e.g., COS-7 or HEK293).

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound stock solution in DMSO.

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Cells are cultured in appropriate plates.

-

Pre-treatment: Cells are pre-treated with a PDE inhibitor for a short period (e.g., 30 minutes) to inhibit cAMP breakdown.

-

Stimulation: Cells are then stimulated with varying concentrations of this compound (or vehicle) and incubated for a defined time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: The stimulation is stopped, and cells are lysed using the lysis buffer provided in the detection kit.

-

cAMP Quantification: The cAMP concentration in the cell lysate is measured using the chosen detection kit, following the manufacturer's protocol.

-

Data Analysis: cAMP levels are typically normalized to a positive control or expressed as absolute concentrations. Dose-response curves are plotted to calculate EC₅₀ values.

Conclusion

This compound is a GPR40 full agonist that enhances glucose-stimulated insulin secretion in pancreatic beta-cells through a dual mechanism involving the activation of both Gαq/11 and Gαs signaling pathways. This leads to a robust increase in intracellular calcium and cAMP, which synergistically amplify insulin exocytosis. The superior potency and efficacy of this compound compared to partial agonists highlight the therapeutic potential of targeting GPR40 with full agonists for the treatment of type 2 diabetes. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of metabolic disease and drug discovery.

References

- 1. medkoo.com [medkoo.com]

- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 7. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway [bmbreports.org]

- 9. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Full Agonism of AM-1638 on GPR40: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

AM-1638 is a potent and orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] Its designation as a "full agonist" distinguishes it from partial agonists by its ability to elicit a maximal receptor response, which in the case of GPR40, involves the activation of dual signaling pathways. This comprehensive technical guide explores the core aspects of this compound's full agonism, presenting quantitative data, detailing experimental methodologies, and visualizing key pathways to provide a thorough understanding for researchers and professionals in drug development.

Quantitative Profile of this compound's Agonism on GPR40

The potency and efficacy of this compound have been characterized across various in vitro assays. The following tables summarize the key quantitative data, offering a comparative look at its activity.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 0.16 μM | Not specified | [1] |

| ~2.8 nM | Human GPR40 expressing cells | [2] | |

| 7.1 nM | Clone 104 | [6] | |

| 150 nM | Clone 2 | [6] | |

| Emax | 110% (relative to γ-linolenic acid) | Clone 104 | [6] |

| 182% (relative to γ-linolenic acid) | Clone 2 | [6] |

Table 1: Potency and Efficacy of this compound

The Dual Signaling Hallmark of Full Agonism

A defining characteristic of this compound's full agonism is its ability to activate both Gαq and Gαs signaling cascades upon binding to GPR40. This is in contrast to partial agonists, such as TAK-875, which predominantly activate the Gαq pathway.[7][8]

-

Gαq Pathway Activation: Leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels ([Ca2+]) and the activation of Protein Kinase C (PKC).[9]

-

Gαs Pathway Activation: Stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][10][11]

This dual signaling is believed to contribute to the robust efficacy of this compound in stimulating insulin and incretin secretion.[10][12] this compound binds to an allosteric site on GPR40, near the intracellular loop 2 (ICL2) region, which is distinct from the binding site of partial agonists.[8]

Downstream Cellular and Physiological Effects

The activation of these signaling pathways by this compound initiates a cascade of downstream events with significant physiological implications.

Enhanced Insulin and Incretin Secretion

In pancreatic β-cells, the increase in intracellular Ca2+ is a primary trigger for glucose-stimulated insulin secretion (GSIS).[10] The concurrent elevation of cAMP further potentiates this effect. In enteroendocrine cells, the dual activation of Gαq and Gαs pathways by this compound robustly stimulates the secretion of incretins like glucagon-like peptide-1 (GLP-1).[7][10]

Activation of Antioxidant Pathways

Studies have demonstrated that this compound can mitigate cellular stress by activating key antioxidant pathways.

-

NRF2/HO-1 Pathway: In human umbilical vein endothelial cells (HUVECs), this compound treatment leads to the translocation of Nuclear factor erythroid 2-related factor 2 (NRF2) to the nucleus, subsequently increasing the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8][13] This effect was not observed with GPR40 partial agonists.[8]

-

AMPK Pathway: In H9c2 cardiomyocytes, this compound has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), which in turn upregulates HO-1 and NQO1, thereby protecting the cells from palmitate-induced oxidative damage.[7][14]

Experimental Methodologies

The characterization of this compound's full agonism relies on a variety of in vitro assays. Below are overviews of the key experimental protocols employed.

Inositol Phosphate (IP) Turnover Assay (for Gαq activity)

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to quantify Gαq pathway engagement.

-

Cell Culture and Transfection: Cells (e.g., COS-7) are transiently transfected with a plasmid encoding human GPR40.

-

Metabolic Labeling: Transfected cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pool.

-

Agonist Stimulation: Cells are treated with varying concentrations of this compound.

-

IP Extraction: The reaction is terminated, and inositol phosphates are extracted.

-

Quantification: The amount of [³H]inositol phosphates is quantified using scintillation counting. The data is then normalized to a control to determine the dose-response curve and calculate EC50 and Emax values.

cAMP Accumulation Assay (for Gαs activity)

This assay quantifies the production of cyclic AMP to measure Gαs pathway activation.

-

Cell Culture and Transfection: Similar to the IP turnover assay, cells are transfected with the GPR40 expression vector.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist Stimulation: Cells are stimulated with different concentrations of this compound.

-

Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing a fluorescent or luminescent reporter.

-

Data Analysis: A dose-response curve is generated to determine the potency and efficacy of this compound in activating the Gαs pathway.

Western Blotting for Downstream Protein Expression

Western blotting is used to assess the effect of this compound on the expression and phosphorylation of downstream proteins.

-

Cell Treatment and Lysis: Cells (e.g., HUVECs, H9c2) are treated with this compound and/or other agents (like palmitate). After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-AMPK, HO-1, NQO1, NRF2) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensities are quantified to determine relative protein expression levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway [bmbreports.org]

- 8. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]

- 10. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

AM-1638: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-1638 is a potent and orally bioavailable full agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2] Discovered by Amgen, this small molecule emerged from an optimization program aimed at improving upon earlier partial agonists, such as AMG 837.[1][2] this compound has demonstrated significant potential as a therapeutic agent for type 2 diabetes by stimulating glucose-dependent insulin secretion.[1][2][3] This technical guide provides an in-depth overview of the discovery of this compound, its detailed chemical synthesis pathway, and the experimental protocols utilized in its characterization.

Discovery of this compound

The discovery of this compound was a result of a structure-activity relationship (SAR) study that began with the GPR40 partial agonist, AMG 837.[2] Researchers at Amgen hypothesized that a full agonist of GPR40 could elicit a greater insulin secretion response and, consequently, provide better glycemic control compared to a partial agonist.[2]

The optimization from the partial agonist to the full agonist involved key structural modifications. One of the initial findings was that removing the trifluoromethyl group from the partial agonist and changing the biphenyl linkage from a meta to a para orientation resulted in a significant increase in intrinsic efficacy, albeit with a loss of potency.[2] Further modifications, such as the addition of a 3-methoxy group to the terminal aryl ring of the biphenyl structure, led to a substantial increase in potency while maintaining full agonism.[2] This systematic exploration of the chemical space around the initial partial agonist scaffold ultimately led to the identification of this compound as a potent and orally bioavailable GPR40 full agonist.[1][2]

GPR40 Signaling Pathway

GPR40 is a G-protein-coupled receptor that is primarily expressed in pancreatic β-cells.[1][2][4] When activated by its endogenous ligands, which are medium to long-chain free fatty acids, or by synthetic agonists like this compound, it initiates a signaling cascade that results in glucose-stimulated insulin secretion (GSIS).[2][4] The signaling pathway is predominantly mediated through the Gq subunit of the G-protein.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), both of which are key events in the exocytosis of insulin-containing granules.[4] Notably, this process is glucose-dependent, meaning that insulin secretion is amplified only in the presence of elevated glucose levels, which reduces the risk of hypoglycemia.[1][2] Some studies suggest that certain GPR40 agonists, including this compound, may also engage Gs signaling, leading to an increase in cyclic AMP (cAMP), which can further potentiate insulin secretion.[5]

Caption: GPR40 signaling pathway activated by this compound.

Chemical Synthesis Pathway of this compound

The chemical synthesis of this compound can be accomplished through a multi-step process. The following is a representative synthetic route based on the information available in the scientific literature.

The general synthesis of the core structure of this compound and related agonists involves a high-yielding asymmetric rhodium-catalyzed conjugate addition to construct the requisite phenol intermediate. This is followed by a series of reactions to build the rest of the molecule.

Caption: A generalized chemical synthesis pathway for this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | EC50 (µM) | Intrinsic Efficacy (%) |

| GPR40 Activation | CHO | 0.16 | 100 |

| Insulin Secretion | Mouse Islets | 0.99 | Not Reported |

Data compiled from multiple sources.[3][7]

Table 2: Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (%) | Plasma Half-life |

| Mouse | >100 | Moderate |

| Rat | 72 | Moderate |

| Cynomolgus Monkey | 71 | Moderate |

Data obtained from in vivo studies.[8][9]

Experimental Protocols

GPR40 Activation Assay

Objective: To determine the potency and efficacy of this compound in activating the GPR40 receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are transiently transfected with a GPR40 expression plasmid.[1][2] The amount of plasmid used can be varied to modulate the level of receptor expression.[2]

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Procedure:

-

Data Analysis: The dose-response data is fitted to a sigmoidal curve to determine the EC50 (the concentration at which 50% of the maximal response is observed) and the Emax (the maximal efficacy).[7]

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glycemic control in an animal model of type 2 diabetes.

Methodology:

-

Animal Model: Diet-induced obese (DIO) mice are commonly used as a model for type 2 diabetes.[8]

-

Compound Administration: this compound is formulated for oral administration and given to the mice at a specific dose. A vehicle control group is also included.[8]

-

OGTT Procedure:

-

After a period of fasting, a baseline blood glucose measurement is taken.

-

This compound or vehicle is administered orally.

-

After a set time (e.g., 1 hour), a glucose challenge is administered orally.[8]

-

Blood glucose levels are then measured at various time points after the glucose challenge (e.g., 15, 30, 60, 120 minutes).

-

-

Data Analysis: The blood glucose excursion over time is plotted, and the area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.[8]

Conclusion

This compound is a significant advancement in the development of GPR40 agonists for the treatment of type 2 diabetes. Its discovery through a systematic optimization of a partial agonist scaffold has led to a compound with full agonistic activity and excellent oral bioavailability. The detailed understanding of its chemical synthesis and biological activity provides a solid foundation for further research and development in this area. The experimental protocols outlined in this guide can serve as a valuable resource for scientists working on GPR40 and other related therapeutic targets.

References

- 1. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GPR40 - Proteopedia, life in 3D [proteopedia.org]

- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

AM-1638: A Comprehensive Technical Guide to a Full GPR40 Agonist for Glucose-Stimulated Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-1638 is a potent and orally bioavailable full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[2][6] Its activation by agonists like this compound leads to a glucose-dependent increase in insulin secretion, making it a promising therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia.[1][2][4] Unlike partial agonists, this compound demonstrates superior efficacy by engaging both the insulinogenic and incretinogenic axes. It not only directly stimulates glucose-stimulated insulin secretion (GSIS) from pancreatic islets but also promotes the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells.[6][7] This dual mechanism of action contributes to its robust glucose-lowering effects observed in preclinical models. This technical guide provides a detailed overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and comprehensive experimental protocols.

Mechanism of Action: The Enteroinsular Axis

This compound functions as a full agonist at the GPR40 receptor, distinguishing it from earlier partial agonists like AMG 837.[1][2] This full agonism translates to a more robust biological response. The primary mechanism of this compound involves the potentiation of insulin secretion in the presence of elevated glucose levels.

Upon binding to GPR40 on pancreatic β-cells, this compound activates downstream signaling pathways that augment the effects of glucose on insulin release. A key differentiator for full agonists like this compound is their ability to also stimulate GPR40 on enteroendocrine L-cells and K-cells in the intestine. This leads to the secretion of incretin hormones, GLP-1 and GIP.[6][7] These incretins then act on their respective receptors on pancreatic β-cells to further enhance glucose-stimulated insulin secretion. This dual engagement of both direct pancreatic β-cell stimulation and indirect incretin-mediated stimulation is termed the "enteroinsular axis".[6][7][8]

The signaling cascade initiated by this compound at the GPR40 receptor involves the activation of multiple G-protein subtypes. It has been shown that this compound activates both Gαq and Gαs signaling pathways.[9][10] The Gαq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both of which are crucial for insulin vesicle exocytosis. The Gαs pathway activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP), which also potentiates insulin secretion.

References

- 1. protocols.io [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

AM-1638: A Deep Dive into its Cellular Signaling Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

AM-1638 is a potent, orally bioavailable, and selective full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] This technical guide provides a comprehensive overview of the cellular signaling pathways activated by this compound, presenting key quantitative data and detailed experimental methodologies. As a full agonist, this compound exhibits a distinct and more robust pharmacological profile compared to partial agonists, engaging multiple intracellular signaling cascades to exert its therapeutic effects, primarily in the context of metabolic diseases like type 2 diabetes.[2][3]

Core Mechanism of Action: Dual Activation of Gq and Gs Signaling

The primary mechanism of action for this compound revolves around its ability to activate GPR40, a receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells.[2][4] Unlike partial agonists which primarily activate the Gαq pathway, this compound is a full agonist that uniquely activates both Gαq and Gαs signaling pathways.[3][5][6] This dual activation is believed to be the basis for its enhanced efficacy in promoting glucose-stimulated insulin secretion (GSIS) and incretin hormone release.[3][4]

The Gαq Pathway: Driving Insulin Secretion

Activation of the Gαq pathway is a hallmark of GPR40 agonists.[][8] Upon binding of this compound to GPR40, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[][8] This rise in intracellular Ca2+ is a critical signal for the exocytosis of insulin-containing granules from pancreatic β-cells, but importantly, this occurs in a glucose-dependent manner, minimizing the risk of hypoglycemia.[2][]

The Gαs Pathway: Amplifying Incretin Release

A distinguishing feature of this compound is its ability to also engage the Gαs signaling cascade.[5] This pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). In enteroendocrine L-cells, this pathway is crucial for the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These incretins, in turn, act on pancreatic β-cells to further potentiate insulin secretion, contributing to the overall glucose-lowering effect of this compound.[4]

Additional Signaling Pathways Modulated by this compound

Recent studies have revealed that the signaling network of this compound extends beyond the canonical Gq and Gs pathways, particularly in cell types outside of the endocrine system.

Gα12/Gα13 Pathway

There is evidence to suggest that allosteric full agonists of GPR40, including this compound, can induce coupling to Gα12/Gα13 proteins.[9] This pathway is linked to the activation of protein kinase D and subsequent actin cytoskeleton remodeling, which are processes known to be involved in the transport and release of insulin vesicles.[9] This suggests another layer of regulation by which this compound may enhance insulin secretion.

AMPK Pathway in Cardiomyocytes

In H9c2 rat cardiomyocytes, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway.[10] This activation leads to the upregulation of antioxidant molecules such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10] Consequently, this compound treatment was found to protect these cells from palmitate-induced oxidative stress, mitochondrial dysfunction, and apoptosis, suggesting a potential cardioprotective role.[10]

NRF2 Pathway in Endothelial Cells

In human umbilical vein endothelial cells (HUVECs), this compound has been demonstrated to inhibit palmitate-induced reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress.[11] This protective effect is mediated in a manner dependent on Nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of cellular antioxidant responses.[11]

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of this compound from various studies.

Table 1: In Vitro Potency (EC50) of this compound

| Assay Type | Cell Line / System | Species | EC50 Value | Reference |

| GPR40 Activation | Aequorin Assay | - | 0.16 µM | [11] |

| GPR40 Activation | HEK cells (high expression) | Human | 7.1 nM | [3] |

| GPR40 Activation | CHO cells | Human | ~2.8 nM | [1] |

| Insulin Secretion | Isolated Mouse Islets | Mouse | 0.99 ± 0.15 µM | [4] |

| IP3 Accumulation | A9 cells (high expression) | - | 13 nM | [8] |

| cAMP Accumulation | COS7 cells | - | 160 nM | [5] |

| GLP-1 Secretion | Fetal Rat Intestinal Cells | Rat | Potent stimulation noted | [4] |

| GIP Secretion | Fetal Rat Intestinal Cells | Rat | Potent stimulation noted | [4] |

Table 2: In Vitro Efficacy (Emax) of this compound

| Assay Type | Cell Line / System | Species | Emax Value (% of control) | Reference |

| GPR40 Activation | HEK cells (high expression) | Human | 110% (vs. γ-linolenic acid) | [3] |

| Insulin Secretion | Isolated Mouse Islets | Mouse | 3-4 fold increase vs. AMG 837 | [4] |

| IP Accumulation | GLUTag cells | Mouse | 3-4 fold increase vs. AMG 837 | [4] |

Key Experimental Methodologies

Detailed protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used in the key experiments cited.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the activation of the Gαq pathway by measuring the accumulation of inositol phosphates, a downstream product of PLC activation.

-

Cell Line: A9 or GLUTag cells stably overexpressing the GPR40 receptor.[4][8]

-

Protocol:

-

Cells are seeded in multi-well plates and cultured to confluency.

-

Cells are labeled overnight with myo-[³H]inositol in inositol-free medium.

-

The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Cells are then stimulated with varying concentrations of this compound or control compounds for a specified time (e.g., 60 minutes) at 37°C.

-

The reaction is terminated by the addition of a lysis buffer or acid.

-

The total inositol phosphates are isolated from the cell lysate using anion-exchange chromatography columns.

-

The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

-

Data are normalized to a positive control and EC50 values are calculated using non-linear regression.[8]

-

cAMP Accumulation Assay

This assay measures the activation of the Gαs pathway by quantifying the intracellular levels of cyclic AMP.

-

Cell Line: COS7 cells transiently transfected with a GPR40 expression vector.[5]

-

Protocol:

-

Cells are seeded in multi-well plates.

-

The cells are transiently transfected with the GPR40 receptor plasmid.

-

After an incubation period (e.g., 24-48 hours), the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are stimulated with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and cells are lysed.

-

The concentration of cAMP in the lysate is determined using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

-

EC50 values are determined by plotting the cAMP concentration against the agonist concentration.[5]

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This ex vivo assay assesses the ability of a compound to potentiate insulin release from pancreatic islets in the presence of high glucose.

-

Biological System: Isolated pancreatic islets from mice.[4]

-

Protocol:

-

Pancreatic islets are isolated by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islets are cultured overnight to allow for recovery.

-

Groups of islets (e.g., 5-10 islets per replicate) are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.

-

The pre-incubation buffer is removed, and islets are then incubated for 1 hour in a high-glucose buffer (e.g., 16.7 mM glucose) containing various concentrations of this compound or vehicle control.

-

At the end of the incubation, the supernatant is collected to measure secreted insulin.

-

The islets are lysed to measure total insulin content.

-

Insulin concentrations in the supernatant and lysate are quantified using an ELISA or radioimmunoassay.

-

Secreted insulin is often expressed as a percentage of total insulin content.[4]

-

Conclusion

This compound is a GPR40 full agonist that activates a complex network of signaling pathways. Its primary therapeutic mechanism is driven by the dual activation of Gαq and Gαs pathways, leading to enhanced glucose-dependent insulin secretion and incretin release. Furthermore, emerging evidence points to its activity in other pathways, such as Gα12/Gα13, AMPK, and NRF2, which may contribute to its overall pharmacological profile and suggest potential applications beyond glycemic control. The detailed methodologies provided herein serve as a resource for researchers seeking to further investigate the intricate signaling mechanisms of this compound and other GPR40 modulators.

References

- 1. medkoo.com [medkoo.com]

- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

- 9. GPR40-Mediated G α 12 Activation by Allosteric Full Agonists Highly Efficacious at Potentiating Glucose-Stimulated Insulin Secretion in Human Islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

In Vivo Efficacy of AM-1638 in Diabetic Rodent Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

AM-1638, a potent and orally bioavailable full agonist of the G-protein coupled receptor 40 (GPR40/FFA1), has demonstrated significant promise as a therapeutic agent for type 2 diabetes mellitus. This technical guide synthesizes the available preclinical data on the in vivo efficacy of this compound in a key diabetic rodent model, presenting quantitative outcomes, detailed experimental protocols, and the underlying signaling pathways.

Core Efficacy Data in Diet-Induced Obese Mice

This compound has been evaluated in BDF mice with diet-induced obesity (DIO), a well-established model for type 2 diabetes characterized by elevated blood glucose and impaired glucose tolerance.[1] In these studies, this compound was compared to AMG 837, a potent partial GPR40 agonist.[1][2] The full agonist profile of this compound translated to superior glycemic control.[1]

Quantitative Efficacy Summary

The following table summarizes the key efficacy endpoints from an oral glucose tolerance test (OGTT) in BDF/DIO mice following a single oral dose of this compound or the partial agonist AMG 837.

| Compound | Dose (mg/kg, p.o.) | Glucose AUC Improvement (%) | Plasma Insulin Response | Reference |

| This compound (Full Agonist) | 60 | 46 | Statistically significant increase at all time points | [1] |

| AMG 837 (Partial Agonist) | 60 | 34 | No statistically significant increase compared to control | [1] |

These results clearly indicate that the full agonism of this compound leads to a more robust improvement in glucose disposal and a significantly greater stimulation of insulin secretion compared to partial agonism at the GPR40 receptor.[1]

Mechanism of Action: GPR40 Signaling

This compound exerts its therapeutic effects by activating GPR40, a receptor primarily expressed on pancreatic β-cells and enteroendocrine cells.[1][2][3] The binding of this compound, a full allosteric agonist, to GPR40 initiates downstream signaling cascades that are crucial for glucose homeostasis.[3][4]

Activation of GPR40 by this compound leads to the stimulation of both Gq and Gs G-protein signaling pathways.[3][4] The Gq pathway activation results in increased intracellular calcium, a key trigger for glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[4][5] The Gs pathway, on the other hand, is believed to play a role in the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, which further potentiates insulin release.[3][4] In cardiomyocytes, this compound has been shown to alleviate palmitate-induced oxidative damage through an AMPK-dependent pathway.[6]

Experimental Protocols

The following provides a detailed methodology for the in vivo efficacy studies of this compound in diabetic rodent models, based on published literature.[1]

Animal Model

-

Species: Mouse

-

Strain: BDF

-

Model: Diet-Induced Obesity (DIO)

-

Description: This model is developed by feeding the mice a high-fat diet, which leads to the development of obesity, insulin resistance, and hyperglycemia, closely mimicking the pathophysiology of human type 2 diabetes.[1]

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose disposal and the insulin secretory response.

-

Animal Preparation: BDF/DIO mice are fasted overnight prior to the experiment.

-

Compound Administration: A single oral dose of this compound (60 mg/kg), AMG 837 (60 mg/kg), or vehicle is administered via oral gavage.

-

Glucose Challenge: 30 minutes after compound administration, a bolus of glucose (typically 2 g/kg) is administered orally.

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes) post-glucose challenge.

-

Biochemical Analysis: Plasma glucose and insulin concentrations are measured from the collected blood samples.

-

Data Analysis: The Area Under the Curve (AUC) for both glucose and insulin is calculated to quantify the overall effect of the compound on glucose tolerance and insulin secretion.

Conclusion

The preclinical data strongly support the in vivo efficacy of this compound in a relevant diabetic rodent model. Its full agonism at the GPR40 receptor translates into superior glycemic control compared to partial agonists, driven by a robust stimulation of insulin secretion. The well-defined mechanism of action and demonstrated oral bioavailability make this compound a compelling candidate for further development as a treatment for type 2 diabetes. The experimental protocols outlined provide a basis for the continued investigation and characterization of this and similar GPR40 agonists.

References

- 1. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway [bmbreports.org]

The GPR40 Full Agonist AM-1638: A Technical Guide to its Potent Incretin-Releasing Effects in Enteroendocrine Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM-1638 is a potent, orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its effects on incretin hormone release from enteroendocrine cells. This compound distinguishes itself from partial GPR40 agonists by engaging a dual signaling pathway, activating both Gαq and Gαs proteins. This unique mechanism leads to a robust stimulation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) secretion, key hormones in glucose homeostasis. This guide consolidates available quantitative data, details experimental protocols for studying its effects, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

The incretin effect, the phenomenon whereby oral glucose elicits a greater insulin response than intravenous glucose, is primarily mediated by GLP-1 and GIP.[1][2] These hormones are secreted from enteroendocrine L-cells and K-cells in the intestine, respectively, in response to nutrient ingestion.[3][4] GPR40 has emerged as a key receptor in enteroendocrine cells that senses long-chain fatty acids and stimulates incretin secretion.[5][6] While partial GPR40 agonists primarily signal through the Gαq pathway, full agonists like this compound have been shown to additionally recruit Gαs signaling, leading to a more pronounced physiological effect.[5][7][8] This dual agonism is thought to be critical for the robust incretin-releasing properties of this compound, making it a promising therapeutic candidate for type 2 diabetes.[9][10][11]

Mechanism of Action: Dual Gαq and Gαs Signaling

This compound's potent effect on incretin release is attributed to its ability to activate both Gαq and Gαs signaling cascades within enteroendocrine cells.[5][7][8] This dual activation leads to a synergistic increase in intracellular signaling molecules that ultimately drive the exocytosis of GLP-1 and GIP containing granules.

-

Gαq Pathway: Activation of the Gαq subunit by this compound leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a primary driver of hormone secretion.[6]

-

Gαs Pathway: Concurrent activation of the Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] Elevated cAMP levels activate Protein Kinase A (PKA), which can potentiate secretion through multiple mechanisms, including the phosphorylation of proteins involved in exocytosis and the modulation of ion channel activity.[12]

The combined elevation of intracellular Ca2+ and cAMP results in a more robust and sustained incretin secretion compared to the stimulation of the Gαq pathway alone, which is the primary mechanism of partial GPR40 agonists.[5]

Quantitative Data on Incretin Release

This compound has been shown to be a potent stimulator of both GLP-1 and GIP secretion in primary murine intestinal cultures. The full agonism at GPR40 translates to a significant increase in the release of these crucial incretin hormones.

| Parameter | GLP-1 Secretion | GIP Secretion | Experimental System | Reference |

| This compound Concentration | 10 µM | 10 µM | Primary Murine Intestinal Crypts | Luo et al., 2012[10] |

| Fold Increase vs. Vehicle | ~3-fold | ~2.5-fold | Primary Murine Intestinal Crypts | Luo et al., 2012[10] |

| EC50 (GPR40 activation) | 0.16 µM (for GPR40 agonism) | Not Reported | Recombinant cell lines | MedchemExpress[13] |

Note: The EC50 value is for GPR40 activation in a recombinant system and not directly for incretin secretion from enteroendocrine cells. The fold-increase data is estimated from graphical representations in the cited literature.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound on incretin release.

In Vitro Incretin Secretion Assay from Primary Murine Intestinal Cultures

This protocol, adapted from methodologies described in the literature, allows for the measurement of GLP-1 and GIP secretion from primary intestinal cells in response to this compound.[10]

Experimental Workflow:

Detailed Methodology:

-

Isolation of Intestinal Crypts:

-

Euthanize mice and excise the small intestine.

-

Flush the lumen with ice-cold phosphate-buffered saline (PBS).

-

Cut the intestine into small (~5 mm) pieces.

-

Incubate the tissue pieces in a chelating agent solution (e.g., 2 mM EDTA in PBS) on ice with gentle rocking to dissociate the crypts from the basement membrane.

-

-

Cell Culture and Stimulation:

-

Plate the isolated crypts onto Matrigel-coated multi-well plates.

-

Culture the crypts in a suitable medium (e.g., DMEM/F12 supplemented with growth factors) to allow for the formation of a confluent monolayer of intestinal epithelial cells, including enteroendocrine cells.

-

Prior to the assay, wash the cells with a secretion assay buffer (e.g., Krebs-Ringer bicarbonate buffer) supplemented with a physiological glucose concentration.

-

Add the secretion assay buffer containing various concentrations of this compound or a vehicle control (e.g., DMSO) to the cells.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C in a humidified incubator.

-

-

Hormone Quantification:

-

After incubation, collect the supernatant, which contains the secreted hormones.

-

To determine the total hormone content, lyse the cells in the wells using a lysis buffer containing a protease inhibitor cocktail.

-

Quantify the concentration of GLP-1 and GIP in both the supernatant and the cell lysate using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Express the secreted hormone as a percentage of the total hormone content (secreted + intracellular) to normalize for variations in cell number.

-

In Vitro Incretin Secretion Assay using Enteroendocrine Cell Lines (e.g., GLUTag, STC-1)

Immortalized enteroendocrine cell lines provide a more homogenous and readily available system for studying incretin secretion.

Detailed Methodology:

-

Cell Culture:

-

Culture GLUTag or STC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.[14]

-

Seed the cells in multi-well plates and allow them to reach a desired confluency (e.g., 80-90%).

-

-

Secretion Assay:

-

Wash the cells with a basal secretion buffer (e.g., HEPES-buffered saline) to remove residual media.

-

Pre-incubate the cells in the basal buffer for a short period (e.g., 30 minutes) to establish a baseline secretion rate.

-

Replace the basal buffer with a stimulation buffer containing various concentrations of this compound or a vehicle control.

-

Incubate for the desired time (e.g., 15-120 minutes) at 37°C.[14]

-

-

Sample Collection and Analysis:

-

Collect the supernatant for the measurement of secreted hormones.

-

Lyse the cells to determine total protein content for normalization.

-

Quantify GLP-1 and/or GIP in the supernatant using specific ELISA kits.

-

Normalize hormone secretion to the total protein concentration in each well.

-

Conclusion

This compound represents a significant advancement in the development of GPR40 agonists for the treatment of type 2 diabetes. Its unique ability to act as a full agonist, engaging both Gαq and Gαs signaling pathways in enteroendocrine cells, results in a potent and robust stimulation of GLP-1 and GIP secretion. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and other dual-acting GPR40 agonists. Further studies elucidating the precise dose-response relationship for incretin secretion in various enteroendocrine cell models will be crucial for optimizing its clinical application.

References

- 1. Mechanism of action of GLP-1 agonists – My Endo Consult [myendoconsult.com]

- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gpr40 is expressed in enteroendocrine cells and mediates free fatty acid stimulation of incretin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting The Concept of Incretin and Enteroendocrine L-cells as Type 2 Diabetes Mellitus Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | Semantic Scholar [semanticscholar.org]

- 10. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Cyclic AMP triggers glucagon-like peptide-1 secretion from the GLUTag enteroendocrine cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of AM-1638: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-1638 is a potent and orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1] As a key regulator of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, GPR40 has emerged as a promising therapeutic target for type 2 diabetes. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, binding affinity, and functional activity. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to offer a comprehensive resource for researchers in the field of metabolic drug discovery.

Introduction: The Emergence of GPR40 Full Agonists

GPR40 is a G protein-coupled receptor primarily expressed in pancreatic islets that is activated by medium to long-chain free fatty acids.[1] This activation in the presence of elevated glucose leads to increased insulin secretion, making GPR40 an attractive target for developing antidiabetic drugs with a low risk of hypoglycemia.[1] Early drug discovery efforts led to the identification of partial agonists, such as AMG 837.[1] However, the hypothesis that a full agonist could elicit a more robust insulin secretory response and provide greater glycemic control spurred further research.[1] This endeavor culminated in the discovery of this compound, a structurally and pharmacologically distinct GPR40 full agonist.[1]

Structure-Activity Relationship (SAR) Studies

The development of this compound originated from SAR studies of the GPR40 partial agonist, AMG 837.[1] Key structural modifications were systematically introduced to enhance potency and, crucially, to convert the partial agonism into full agonism.

A pivotal discovery was that the chirality at the R1 position and modifications to the biphenyl moiety could significantly impact intrinsic efficacy.[1] Removing the trifluoromethyl group from the partial agonist and shifting the aryl-aryl linkage of the biphenyl from a meta to a para orientation resulted in a substantial increase in intrinsic efficacy, albeit with a loss of potency.[1] Further optimization of the terminal aryl ring substituents led to the identification of compounds with both full agonism and improved potency.[1]

Another critical area of modification was the R2 substituent. While a tert-butyl group at this position provided a modest increase in potency in low-serum assays, it conferred a significant 20-fold improvement in the presence of 100% human serum.[1] This highlighted the importance of considering physiological conditions during screening. The final incorporation of a 5,5-dimethylcyclopentenyl moiety at the R2 position yielded this compound, a potent full agonist with desirable in vivo properties.[1]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound and related compounds, demonstrating the progression from a partial to a full agonist.

Table 1: In Vitro Agonist Activity of Key Compounds [1]

| Compound | R1 | R2 | A Ring Substitution | EC50 (μM) (0.1% Human Serum) | Emax (%) |

| AMG 837 (1) | (S)-Me | H | 3-CF3, 4-Ph | - | 20 |

| (±)-2 | H | H | 4-(4'-Ph) | 7.7 | 105 |

| (±)-3 | H | H | 4-(4'-(3-OMe)-Ph) | 2.3 | 98 |

| 7 | H | H | 4-(4'-Ph-CH2O) | 1.9 | 96 |

| 8 | H | H | 3-(4'-Ph-CH2O) | 1.2 | 104 |

| 14 | H | t-Bu | 3-(4'-Ph-CH2O) | 0.37 | - |

| 20 | H | H | 3-(4'-Ph-CH2O) | 0.48 | - |

| This compound (21) | H | 5,5-diMe-cyclopentenyl | 3-(4'-Ph-CH2O) | 0.16[2] | 100 (Full Agonist) |

Table 2: Potency in the Presence of Human Serum [1]

| Compound | EC50 (μM) (0.1% Human Serum) | EC50 (μM) (100% Human Serum) |

| 20 | 0.48 | 38 |

| 14 | 0.37 | 1.9 |

| This compound (21) | - | 0.71 |

Table 3: Binding Affinities of GPR40 Ligands [3][4]

| Ligand | Log Affinity (pKd) | Kd (nM) |

| [3H]this compound | 7.87 ± 0.03 | 13 |

| [3H]AMG 837 | 8.44 ± 0.05 | 3.6 |

Note: this compound exhibits positive cooperativity with AMG 837 in binding assays, enhancing its binding. The log affinity of this compound for the unoccupied receptor is estimated to be 7.58 ± 0.07, and for the [3H]AMG 837-occupied receptor, it is 8.14 ± 0.10, indicating a 3.6-fold positive cooperativity.[3][4]

Mechanism of Action and Signaling Pathways

This compound acts as a full agonist at GPR40, which couples to multiple G protein signaling pathways. Unlike partial agonists that may predominantly activate the Gαq/11 pathway, full agonists like this compound can activate both the Gαq/11 and Gαs pathways.[5][6]

Gαq/11 Pathway Activation

Activation of the Gαq/11 pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signal for insulin granule exocytosis in pancreatic β-cells.

Figure 1. Gαq/11 signaling pathway activated by this compound.

Gαs Pathway Activation

Full agonists like this compound can also engage the Gαs pathway, leading to the activation of adenylyl cyclase (AC).[6] AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels further potentiate insulin secretion and are also implicated in other beneficial metabolic effects.

Figure 2. Gαs signaling pathway activated by this compound.

Downstream Protective Effects

Beyond its role in insulin secretion, this compound has demonstrated protective effects in various cell types. In H9c2 rat cardiomyocytes and human umbilical vein endothelial cells (HUVECs), this compound has been shown to alleviate palmitate-induced oxidative stress and cytotoxicity.[5][7] This is achieved through the activation of antioxidant pathways, including the NRF2/HO-1 and AMPK/HO-1 axes.[5][7][8]

Figure 3. Protective signaling of this compound in different cell types.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments used in the characterization of this compound.

In Vitro Functional Assays (CHO Cells)

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured and stably transfected with a GPR40 expression plasmid. To distinguish between partial and full agonists, a low level of receptor expression is crucial. This can be achieved by transfecting with a lower concentration of the expression plasmid (e.g., 0.05 μg vs. 5.0 μg).[1]

-

Aequorin Assay for Calcium Mobilization:

-

Transfected CHO cells are incubated with coelenterazine to reconstitute the aequorin photoprotein.

-

Cells are washed and resuspended in an appropriate assay buffer.

-

Compounds (e.g., this compound, AMG 837, DHA) at various concentrations are added to the cells.

-

Luminescence, indicative of intracellular calcium release, is measured using a luminometer.

-

Data are normalized to the maximal response of a reference full agonist like docosahexaenoic acid (DHA).[1][4]

-

-

Inositol Phosphate (IP) Accumulation Assay:

-

Transfected cells are labeled with [3H]-myo-inositol.

-

Cells are washed and stimulated with various concentrations of test compounds in the presence of LiCl (to inhibit inositol monophosphatase).

-

The reaction is terminated, and the cells are lysed.

-

Total inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.[4]

-

Radioligand Binding Assays

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human GPR40 receptor.

-

Saturation Binding:

-

A fixed amount of membrane protein is incubated with increasing concentrations of a radiolabeled ligand (e.g., [3H]this compound or [3H]AMG 837).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

-

After incubation, bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is determined by scintillation counting.

-

Kd and Bmax values are calculated by non-linear regression analysis of the saturation isotherm.[3][4]

-

-

Competition Binding:

-

Membranes are incubated with a fixed concentration of radioligand and increasing concentrations of unlabeled competitor compounds.

-

The assay is performed as described for saturation binding.

-

IC50 values are determined and can be converted to Ki values.

-

Western Blot Analysis for Signaling Proteins

-

Cell Treatment and Lysis: Cells (e.g., HUVECs, H9c2) are treated with this compound or other compounds for a specified duration. Cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NRF2, Keap1, HO-1, NQO1, phosphorylated AMPK).[5][6][8]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Figure 4. General workflow for Western blot analysis.

Conclusion

The discovery of this compound represents a significant advancement in the pursuit of effective GPR40-targeted therapies for type 2 diabetes. The detailed SAR studies that transitioned a partial agonist into a potent, orally bioavailable full agonist provide a valuable blueprint for future drug design endeavors. The dual activation of Gαq and Gαs signaling pathways by this compound not only enhances glucose-stimulated insulin secretion but may also confer protective effects in various tissues. This comprehensive guide, by consolidating quantitative data, experimental methodologies, and pathway visualizations, aims to facilitate further research into the therapeutic potential of GPR40 full agonists.

References

- 1. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway [bmbreports.org]

- 7. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]

AM-1638: A Technical Guide on its Potential as a Therapeutic Agent for Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-1638 is a potent and orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells, and its activation by fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[4][6] This glucose-dependent mechanism of action presents a promising therapeutic strategy for type 2 diabetes, with a potentially low risk of hypoglycemia.[4][7] Preclinical studies have demonstrated that this compound enhances insulin secretion, improves glycemic control, and stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] This technical guide provides an in-depth overview of the pharmacology, mechanism of action, and preclinical data supporting the therapeutic potential of this compound for type 2 diabetes.

Introduction

Type 2 diabetes is characterized by insulin resistance and progressive pancreatic β-cell dysfunction, leading to hyperglycemia. Current therapeutic strategies often have limitations, including the risk of hypoglycemia and inadequate long-term glycemic control. GPR40 has emerged as an attractive therapeutic target due to its role in mediating the beneficial effects of fatty acids on insulin secretion in a glucose-dependent manner.[4][6] While partial GPR40 agonists like AMG 837 have been developed, full agonists such as this compound are hypothesized to provide superior efficacy.[4][8] this compound has demonstrated greater improvements in glycemic control in animal models of type 2 diabetes compared to partial agonists.[4] This document summarizes the key preclinical findings, experimental methodologies, and signaling pathways associated with this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a full agonist at the GPR40 receptor. The activation of GPR40 by this compound in pancreatic β-cells initiates a dual signaling cascade involving both Gαq and Gαs proteins.[9]

-

Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a key trigger for the exocytosis of insulin-containing granules.[10][11]

-

Gαs Pathway: Full agonists like this compound can also couple to the Gαs subunit, which activates adenylyl cyclase.[9] This leads to the production of cyclic adenosine monophosphate (cAMP), a second messenger that further potentiates insulin secretion through the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[10]

In intestinal L-cells, GPR40 activation by this compound stimulates the secretion of incretin hormones, GLP-1 and GIP, which further enhance glucose-dependent insulin secretion from pancreatic β-cells.[6][7]

Quantitative Data

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value | Species | Reference |

| GPR40 Agonism | EC50 | 0.16 μM | Not Specified | [2] |

| GPR40 Agonism | EC50 | ~2.8 nM | Human | [3] |